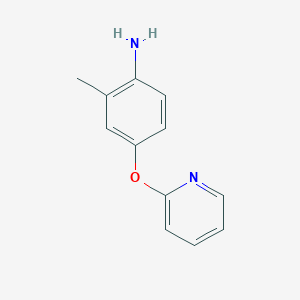

2-Methyl-4-(pyridin-2-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-8-10(5-6-11(9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCVISBMHWEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Pyridin 2 Yloxy Aniline and Its Derivatives

Strategic Approaches to the Core Framework Construction

The core structure of 2-methyl-4-(pyridin-2-yloxy)aniline is assembled by connecting a 2-methylaniline moiety to a pyridine (B92270) ring via an oxygen atom. The principal disconnection approaches target the aryl ether C-O bond or the C-N bond of the aniline (B41778).

Nucleophilic Aromatic Substitution Pathways (S_NAr) for Aryl Ether Formation

Nucleophilic aromatic substitution (S_NAr) is a fundamental method for forming the diaryl ether bond in pyridyloxyaniline structures. In this pathway, an electron-deficient pyridine ring is attacked by a nucleophile, such as a substituted phenoxide. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.govyoutube.com The reaction proceeds via a two-stage process involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The mechanism involves the addition of the nucleophile to the pyridine ring, followed by the departure of a leaving group, typically a halide. youtube.com The stability of the intermediate, where the negative charge can be delocalized onto the pyridine nitrogen, facilitates the reaction at the C2 and C4 positions over the C3 position. youtube.com For the synthesis of this compound, this would involve the reaction of a 2-halopyridine with 4-amino-2-methylphenol (B1329486) under basic conditions. The phenoxide, generated in situ, acts as the nucleophile, displacing the halide from the 2-position of the pyridine ring. S_NAr reactions on pyridine and related heterocycles are common and important in the synthesis of compounds for medicinal and agrochemical applications. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for C-O and C-N Bond Formations (e.g., Ullmann-type, Buchwald-Hartwig variations)

Metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for constructing the C-O and C-N bonds inherent in the target molecule.

Ullmann-type Condensation: The classical Ullmann condensation is a copper-catalyzed reaction used for the synthesis of diaryl ethers from an aryl halide and a phenol (B47542). rsc.orgorganic-chemistry.org In the context of this compound synthesis, this would typically involve coupling 4-amino-2-methylphenol with a 2-halopyridine. While traditional Ullmann reactions require high temperatures, modern variations have been developed that proceed under milder conditions, often employing ligands like N,N-dimethylglycine or operating in ionic liquids. researchgate.netrsc.org The introduction of bidentate ligands has significantly improved the efficiency and functional group tolerance of these copper-mediated reactions. researchgate.net

Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is renowned for its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org While it is primarily used for C-N bond formation, variations of this palladium-catalyzed system are also highly effective for C-O bond formation to create diaryl ethers. organic-chemistry.org The synthesis of the target molecule could be envisioned by coupling 2-methyl-4-hydroxyaniline with a 2-halopyridine using a suitable palladium catalyst and ligand system. Since its discovery, the Buchwald-Hartwig reaction has become an indispensable tool in organic synthesis, with thousands of new applications reported annually in both academic and patent literature. nih.gov

| Reaction Type | Bond Formed | Key Reagents | Catalyst | General Features |

|---|---|---|---|---|

| S_NAr | C-O | 2-Halopyridine, 4-Amino-2-methylphenol | None (Base-mediated) | Electron-deficient pyridine ring is required; reaction favored at C2/C4 positions. youtube.com |

| Ullmann Condensation | C-O | 2-Halopyridine, 4-Amino-2-methylphenol | Copper (Cu) | Classic method for diaryl ethers; modern variations allow milder conditions. rsc.orgresearchgate.net |

| Buchwald-Hartwig Coupling | C-O or C-N | Aryl halide/triflate, Phenol/Amine | Palladium (Pd) | Versatile, high functional group tolerance, broad scope for amines and phenols. wikipedia.orgorganic-chemistry.orgnih.gov |

Aniline and Pyridine Ring Functionalization and Coupling

The synthesis of derivatives often relies on the direct functionalization of the aniline or pyridine rings either before or after the coupling reaction. Metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the modification of C-H bonds with a reduced number of synthetic steps. nih.govthieme-connect.de For instance, palladium-catalyzed para-selective C-H olefination of aniline derivatives has been reported, demonstrating the feasibility of selectively modifying the aniline ring at positions remote from the directing amino group. nih.govacs.org

Similarly, various methods exist for the selective functionalization of pyridines. nih.govacs.org These can include electrophilic substitutions, which often require harsh conditions due to the electron-deficient nature of the ring, or metal-catalyzed cross-coupling reactions. nih.govyoutube.com For example, nickel-catalyzed electrochemical cross-coupling has been used to prepare functionalized arylpyrimidines from chloropyrimidines, showcasing a method that could be adapted for pyridine systems. nih.gov These functionalization strategies are critical for creating a library of derivatives by introducing diverse substituents onto the core framework.

Precursor Chemistry and Synthesis

Preparation of Substituted Pyridine and Aniline Moieties

Substituted Pyridines: The most common precursors for the coupling reactions are 2-halopyridines. These can be prepared through several routes. Halogenation of pyridine itself can be challenging but is achievable under specific conditions, sometimes at high temperatures or via radical pathways. youtube.com A more versatile approach involves the conversion of pyridine N-oxides into 2-halopyridines. For example, pyridine N-oxides can be activated and reacted with nucleophiles like fluoride (B91410) to yield 2-fluoropyridines. acs.org Advances in iron-, nickel-, and palladium-catalyzed reactions have also improved the synthesis of substituted pyridines from 2-halopyridine precursors. researchgate.net

Substituted Anilines: The aniline portion, 4-amino-2-methylphenol or a derivative, is a key intermediate. The synthesis of 4-aminophenol (B1666318) derivatives can be accomplished through various methods. nih.govmdpi.com A common industrial method involves the catalytic hydrogenation of the corresponding nitro compound, such as p-nitrophenol. chemicalbook.com For instance, 4-nitro-2-methylphenol can be reduced using a catalyst like palladium on carbon (Pd/C) to yield 4-amino-2-methylphenol. researchgate.net This reduction is a highly efficient and clean transformation.

| Precursor Type | Example Precursor | Common Synthetic Route | Key Features |

|---|---|---|---|

| Substituted Pyridine | 2-Chloropyridine (B119429) | Radical chlorination or from pyridine N-oxide. | Serves as an electrophile in S_NAr or cross-coupling. youtube.comacs.org |

| Substituted Aniline | 4-Amino-2-methylphenol | Catalytic hydrogenation of 4-nitro-2-methylphenol. | Serves as a nucleophile (as a phenoxide) in ether formation. chemicalbook.comresearchgate.net |

Selective Functional Group Transformations for Intermediate Derivatization

The synthesis of complex derivatives often requires the use of protecting groups and selective functional group transformations to manage reactivity. The concept of "Intermediate Derivatization Methods" is crucial in the discovery of new agrochemicals and pharmaceuticals, allowing for the systematic modification of a core structure. researchgate.netnih.gov

A common strategy involves protecting the highly reactive amino group of the aniline precursor while other transformations are carried out. For example, the aniline can be protected as a carbamate (B1207046), such as a tert-butyl carbamate (Boc). This protecting group is stable under many reaction conditions but can be easily removed later. A documented synthesis of a related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, involves the deprotection of a tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate intermediate using trifluoroacetic acid to reveal the free aniline. nih.govresearchgate.net This highlights a key selective transformation where the amine is unmasked in the final step of the synthesis.

Furthermore, exploiting the inherent differences in reactivity between functional groups is a key principle of modern organic synthesis, aiming to avoid cumbersome protection-deprotection sequences. nih.gov For example, methods for the regioselective functionalization of anilines in the presence of other amines have been developed based on acid-controlled conditions. nih.gov Such selective transformations are essential for efficiently building molecular complexity and generating diverse libraries of this compound derivatives for further study.

Optimization of Reaction Conditions and Process Development

Process development for the synthesis of this compound focuses on maximizing the efficiency of the core C-O bond formation. This involves a systematic investigation of reaction parameters, including the choice of solvent, catalytic system, base, temperature, and reaction time. A significant challenge is to favor the desired O-arylation of the 4-amino-2-methylphenol reactant over potential N-arylation side reactions.

The choice of solvent and catalyst is interdependent and fundamental to the success of the synthesis. Different reaction types, such as Ullmann or Buchwald-Hartwig couplings, operate optimally with distinct catalyst-solvent combinations.

Catalytic Systems:

The formation of the pyridyl aryl ether linkage is typically achieved through either copper- or palladium-catalyzed reactions.

Copper-Catalyzed Systems (Ullmann Condensation): The traditional Ullmann reaction uses stoichiometric amounts of copper powder or copper salts at high temperatures. researchgate.netwikipedia.org Modern approaches utilize catalytic amounts of a copper(I) source, often CuI or an air-stable complex like bromo(triphenylphosphine)copper(I), in combination with a ligand. researchgate.netnih.gov Ligands such as diamines, picolinic acid, and N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can accelerate the reaction and allow for milder conditions. nih.gov For the synthesis of diaryl ethers from aminophenols, the use of specific ligands like picolinic acid is crucial for promoting the selective formation of the C-O bond over C-N bond formation. nih.gov

Palladium-Catalyzed Systems (Buchwald-Hartwig Coupling): This method has become a powerful alternative to the Ullmann condensation for forming C-O bonds. organic-chemistry.org These systems consist of a palladium precursor, such as Pd(OAc)₂ or Pd(dba)₂, and a bulky, electron-rich phosphine (B1218219) ligand. organic-synthesis.comwikipedia.org The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF, or highly specialized monodentate ligands like BrettPhos, showing high efficacy in related C-N coupling reactions. organic-synthesis.comwikipedia.org

Solvent Effects:

The solvent plays a crucial role in solubilizing reactants, mediating catalyst activity, and influencing reaction rates.

For Ullmann-type reactions , high-boiling polar aprotic solvents are standard. Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) are often employed. wikipedia.org In some cases, particularly with electron-deficient aryl halides, NMP can promote the reaction even without a catalyst, demonstrating its direct involvement in the reaction mechanism. researchgate.net Toluene is also a viable solvent, especially when using specific soluble copper catalysts. researchgate.net

For Buchwald-Hartwig reactions , anhydrous aprotic solvents such as toluene, dioxane, or anisole (B1667542) are typically used to maintain the activity of the palladium catalyst. organic-synthesis.comalfa-chemistry.com

The selection of the optimal catalyst and solvent system is often determined through screening, as summarized in the table below, based on findings for analogous diaryl ether syntheses.

| Reaction Type | Catalyst System (Examples) | Common Solvents | Key Characteristics |

|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O, Cu(PPh₃)Br with ligands (e.g., phenanthroline, picolinic acid) | DMF, NMP, Toluene | Cost-effective metal; often requires high temperatures; ligand choice is key for selectivity with aminophenols. wikipedia.orgnih.gov |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd(dba)₂ with phosphine ligands (e.g., BINAP, BrettPhos) | Toluene, Dioxane, Anisole | Milder conditions than traditional Ullmann; high functional group tolerance; sensitive to air and moisture. organic-synthesis.comalfa-chemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Often catalyst-free | DMF, Acetonitrile, Methanol | Requires an activated 2-halopyridine (with electron-withdrawing groups) or a pyridinium (B92312) salt; reaction rate is highly dependent on solvent polarity. nih.govnih.gov |

Once a suitable catalyst-solvent system is identified, further optimization of other reaction parameters is necessary to maximize the yield of this compound and minimize impurities. The primary reactants for this synthesis would be a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 4-amino-2-methylphenol. A critical aspect of optimization is managing the nucleophilicity of the amino group on the phenol to prevent N-arylation. This can often be achieved by using a protecting group on the amine, which is removed in a subsequent step.

Key parameters for optimization include:

Base: The base is essential for deprotonating the hydroxyl group of the phenol, generating the active nucleophile. For Ullmann reactions, cesium carbonate (Cs₂CO₃) has proven highly effective. researchgate.netmdpi.com In Buchwald-Hartwig couplings, strong, non-nucleophilic hindered bases like sodium tert-butoxide (tBuONa) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. alfa-chemistry.com The strength and type of base can significantly influence reaction rate and yield.

Temperature: Reaction temperature is a critical lever for controlling the reaction rate. Traditional Ullmann condensations required temperatures exceeding 200°C, but modern ligand-assisted protocols can proceed at lower temperatures, often between 70°C and 120°C. wikipedia.orgresearchgate.net Buchwald-Hartwig reactions are typically conducted at elevated temperatures, generally in the 80-110°C range, to ensure efficient catalytic turnover. organic-synthesis.com

The interplay of these parameters is complex, and their optimization is crucial for developing a robust and scalable synthetic process. The table below illustrates the typical ranges and effects of these parameters on diaryl ether synthesis.

| Parameter | Condition/Reagent | Effect on Reaction |

|---|---|---|

| Base | Cs₂CO₃, K₂CO₃ | Effective for Ullmann-type reactions; Cs₂CO₃ is often superior. researchgate.net |

| NaOtBu, K₃PO₄, LiHMDS | Commonly used in Palladium-catalyzed couplings; strong bases promote catalyst turnover. alfa-chemistry.com | |

| Temperature | 70 - 120 °C | Typical range for modern, ligand-assisted Ullmann reactions. mdpi.com |

| 80 - 110 °C | Standard range for Buchwald-Hartwig C-O coupling reactions. rsc.org | |

| Leaving Group (on Pyridine) | I, Br | More reactive in metal-catalyzed cross-coupling reactions. |

| F, Cl | Generally less reactive in cross-coupling but are the most reactive in SNAr if the ring is activated. nih.govmasterorganicchemistry.com | |

| Amine Protection | Boc, Cbz, etc. | May be required for the 4-amino-2-methylphenol reactant to prevent N-arylation and improve selectivity for the desired diaryl ether product. |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H and ¹³C NMR chemical shift data, as well as analyses from multi-dimensional NMR techniques like COSY, HSQC, or HMBC for 2-Methyl-4-(pyridin-2-yloxy)aniline, are not available in published literature.

X-ray Crystallography Studies for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its absolute configuration, solid-state conformation, intermolecular interactions, and crystal packing motifs is currently undetermined.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

While basic mass-to-charge ratio data may exist in supplier databases, detailed studies on the fragmentation pathways of this compound using techniques such as High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS), or Liquid Chromatography-Mass Spectrometry (LCMS) have not been publicly reported.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Analysis

A detailed experimental investigation into the vibrational modes of this compound through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy has not been extensively reported in the available scientific literature. However, a predictive analysis based on the characteristic frequencies of its constituent functional groups—an aniline (B41778) derivative, a pyridine (B92270) ring, and a methyl-substituted aromatic system connected by an ether linkage—allows for a theoretical assignment of its expected spectral features.

The FT-IR spectrum is anticipated to be characterized by the N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage would likely produce strong absorption bands in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. The C-N stretching of the aromatic amine should be visible in the 1335-1250 cm⁻¹ range. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are predicted to occur in the 1600-1430 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching vibrations around 2975-2860 cm⁻¹ and bending vibrations near 1460 cm⁻¹ and 1375 cm⁻¹.

In the Raman spectrum, the aromatic ring stretching vibrations are expected to be prominent. The symmetric "ring breathing" mode of the pyridine ring should yield a strong and characteristic band. The C-O-C stretching vibrations are also anticipated to be Raman active. Due to the molecule's lower symmetry, many vibrations would be active in both FT-IR and Raman spectroscopy, providing complementary information for a comprehensive structural analysis.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500-3300 | Medium-Strong | Weak |

| Aromatic Rings | C-H Stretch | 3100-3000 | Medium | Strong |

| Methyl (-CH₃) | Asymmetric & Symmetric C-H Stretch | 2975-2860 | Medium | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1600-1430 | Strong | Strong |

| Aromatic Rings | C=C Stretch | 1600-1450 | Strong | Strong |

| Methyl (-CH₃) | Asymmetric & Symmetric Bending | 1460, 1375 | Medium | Medium |

| Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1275-1200 | Strong | Medium |

| Ether (Ar-O-Ar) | Symmetric C-O-C Stretch | 1150-1085 | Medium | Strong |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong | Medium |

Thermal Analysis for Decomposition Pathways (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

It is hypothesized that the thermal decomposition of this compound would proceed in a multi-step process. The initial decomposition step, observable in a TGA thermogram as a significant mass loss, would likely involve the cleavage of the ether bond, which is often the most thermally labile linkage in such molecules. This would result in the fragmentation of the molecule into pyridine and methyl-substituted aniline-derived radicals. Subsequent decomposition events at higher temperatures would involve the breakdown of the aromatic rings.

A DSC curve would be expected to show an endothermic peak corresponding to the melting point of the compound. The decomposition processes would be evidenced by one or more exothermic peaks, indicating the energy released during the fragmentation of the molecule. The precise temperatures of these thermal events would be dependent on the heating rate and the atmospheric conditions (e.g., inert or oxidative) under which the analysis is performed.

Interactive Data Table: Predicted Thermal Analysis Events for this compound

| Analytical Technique | Predicted Event | Anticipated Temperature Range (°C) | Associated Mass Change (TGA) | Enthalpic Change (DSC) |

| DSC | Melting | Dependent on crystalline form | None | Endothermic |

| TGA/DSC | Initial Decomposition (Ether bond cleavage) | 200 - 350 | Significant mass loss | Exothermic |

| TGA/DSC | Subsequent Decomposition (Ring fragmentation) | > 350 | Further mass loss | Exothermic |

Theoretical and Computational Investigations of 2 Methyl 4 Pyridin 2 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry, providing a lens into the microscopic world of molecules. For 2-Methyl-4-(pyridin-2-yloxy)aniline, these calculations elucidate its fundamental properties, from its three-dimensional shape to its electronic behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

Conformational analysis is also crucial, as it explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. In the case of this compound, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is of particular interest. Computational studies have shown that these rings are not in the same plane; instead, they are almost perpendicular to each other, with a dihedral angle of approximately 87.47(8)°. researchgate.net This twisted conformation is the result of a balance between electronic effects and steric hindrance between the two aromatic rings and the methyl group.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Charge Transfer)

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.org

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical reactions. malayajournal.org

For this compound, the HOMO-LUMO energy gap can be calculated using computational methods. This analysis reveals that a charge transfer occurs within the molecule, a phenomenon that is common in molecules with both electron-donating and electron-accepting groups. malayajournal.org

| Parameter | Value |

| HOMO Energy | -5.2822 eV malayajournal.org |

| LUMO Energy | -1.2715 eV malayajournal.org |

| HOMO-LUMO Energy Gap | 4.0106 eV malayajournal.org |

This table presents theoretical values for a related imidazole (B134444) derivative, illustrating the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive electrostatic potential, shown in blue, are prone to nucleophilic attack, as they are electron-deficient. Intermediate potential values are represented by green and yellow.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, as well as the aromatic rings, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the amine group would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, revealing information about charge delocalization, hyperconjugation, and the stability of the molecule.

Computational Spectroscopic Parameter Prediction and Comparison with Experimental Data

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its NMR chemical shifts and vibrational frequencies. These predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Simulation of NMR Chemical Shifts (¹H, ¹³C) and Vibrational Frequencies (IR, Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule. By simulating the ¹H and ¹³C NMR spectra of this compound, the chemical shifts of each proton and carbon atom can be predicted. These theoretical values can then be compared with the experimental spectrum to aid in the assignment of the observed signals.

Similarly, the infrared (IR) and Raman vibrational frequencies of the molecule can be calculated. These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR and Raman spectra. This comparison helps in the assignment of the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds.

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts of hydrogen atoms |

| ¹³C NMR | Chemical shifts of carbon atoms |

| IR Spectroscopy | Vibrational frequencies (e.g., C-H stretching, N-H stretching, C=C stretching) |

| Raman Spectroscopy | Vibrational frequencies |

This table outlines the types of spectroscopic data that can be predicted computationally.

Prediction of UV-Vis Electronic Transitions and Spectral Properties

Theoretical calculations are instrumental in predicting the electronic absorption properties of molecules like this compound. By employing methods such as Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate the UV-Vis spectrum and gain insight into the nature of the underlying electronic transitions. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

For organic molecules containing aromatic rings and heteroatoms with lone pairs, the most significant electronic transitions observed in the UV-Vis region are π→π* and n→π* transitions. libretexts.orgrroij.com In this compound, the π-systems of the substituted aniline (B41778) and pyridine rings are the primary chromophores. The lone pair electrons on the nitrogen atoms and the ether oxygen atom can also participate in n→π* transitions. libretexts.org

Computational studies on structurally similar aminopyridine derivatives have shown that the absorption bands in the UV-Vis region are predominantly due to π→π* electronic excitations. nih.gov These transitions often correspond to electron promotion from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated spectrum provides key parameters such as the maximum absorption wavelength (λmax), which indicates the energy of the transition, and the oscillator strength (f), which relates to the intensity of the absorption band.

A theoretical investigation of this compound would likely reveal several absorption bands. The primary transitions would be associated with the delocalized π-electron systems of the aromatic rings. The electronic conjugation between the aniline and pyridine moieties through the ether linkage is expected to influence the energy of these transitions significantly. nih.gov

Table 1: Predicted UV-Vis Spectral Data for this compound from Theoretical Calculations

This table represents typical data obtained from a TD-DFT calculation and is for illustrative purposes. The transitions shown are characteristic of molecules with similar aromatic and heteroatomic structures. nih.gov

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 310 | 0.25 | HOMO → LUMO (95%) | π → π |

| 275 | 0.18 | HOMO-1 → LUMO (88%) | π → π |

| 240 | 0.12 | HOMO → LUMO+1 (75%) | π → π |

| 225 | 0.05 | HOMO-2 → LUMO (60%) | n → π |

Molecular Dynamics Simulations for Conformational Flexibility and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. ajchem-a.com For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, solvent interactions, and the stability of different structural arrangements. nd.edu

An MD simulation of this compound would typically be performed by placing the molecule in a simulated box of solvent, such as water, to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable starting contacts. nd.edu Subsequently, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. ajchem-a.comnd.edu Following equilibration, a production simulation is run for a duration sufficient to sample the relevant conformational space, often on the scale of nanoseconds to microseconds. ajchem-a.com

The primary focus of an MD simulation on this compound would be the conformational landscape defined by the dihedral angles of the ether linkage connecting the two aromatic rings. The trajectory from the simulation allows for the analysis of various properties:

Conformational Flexibility: Analysis of the torsional angles over time reveals the preferred orientations of the phenyl and pyridine rings relative to each other and the energy barriers between different conformations.

Root-Mean-Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. Higher RMSF values for the terminal rings compared to the central ether linkage would indicate their relative motional freedom. ajchem-a.com

Molecular Interactions: The simulation can identify and quantify intramolecular hydrogen bonds, as well as intermolecular hydrogen bonds between the molecule's amine and pyridine nitrogen atoms and the surrounding solvent molecules. nih.gov

Table 2: Summary of Potential Findings from a Molecular Dynamics Simulation of this compound

This table outlines the expected results from an MD simulation analysis, based on standard practices for similar small molecules. ajchem-a.comnd.edu

| Parameter Analyzed | Potential Research Finding | Significance |

| Dihedral Angle Distribution | The ether linkage exhibits significant rotational freedom, with two or three low-energy conformational states being predominantly populated. | Reveals the most stable spatial arrangements of the molecule, which is crucial for understanding its interaction with biological targets. |

| RMSD | The molecule reaches structural equilibrium after a few nanoseconds, with an average RMSD of 1.5 - 2.5 Å. | Confirms the stability of the simulation and the reliability of the sampled conformations. ajchem-a.com |

| RMSF | The pyridine and methyl-substituted aniline rings show higher fluctuation compared to the central ether oxygen. | Identifies the most mobile regions of the molecule, which can be important for receptor binding. ajchem-a.com |

| Hydrogen Bonding | The aniline's -NH2 group and the pyridine nitrogen act as primary sites for hydrogen bonding with water molecules. | Characterizes the solvation of the molecule and its potential to engage in hydrogen bond interactions with other molecules. |

Reactivity and Reaction Mechanisms of 2 Methyl 4 Pyridin 2 Yloxy Aniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The primary amino group of the aniline fragment in 2-Methyl-4-(pyridin-2-yloxy)aniline is a key center of nucleophilic reactivity. This characteristic allows it to participate in a variety of chemical transformations, including acylation and alkylation reactions.

The lone pair of electrons on the nitrogen atom makes the amino group susceptible to attack by electrophiles. For instance, in the presence of suitable acylating agents, such as acid chlorides or anhydrides, the aniline moiety can be readily acylated to form the corresponding amide derivatives. Similarly, alkylation reactions with alkyl halides or other alkylating agents can introduce alkyl substituents onto the nitrogen atom. smolecule.com The nucleophilicity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring.

A notable application of the nucleophilic character of similar aniline derivatives is in the synthesis of more complex heterocyclic structures. For instance, the reaction of anilines with 1,3-diketones can lead to the formation of meta-substituted anilines through a (3 + 3) cyclization process. beilstein-journals.org This reaction proceeds via the initial formation of an enamine from the aniline and a ketone, which then acts as a nucleophile. beilstein-journals.org

Interactive Table:

Table 1: Examples of Reactions Involving the Nucleophilic Aniline Moiety| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| Aniline Derivative | Acid Chloride | Amide | Acylation |

| Aniline Derivative | Alkyl Halide | Alkylated Amine | Alkylation |

Electrophilic Reactivity and Substitution Patterns on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The directing effects of the substituents—the amino group, the methyl group, and the pyridyloxy group—determine the position of substitution. The amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. Conversely, the pyridyloxy group is generally considered a deactivating group due to the electron-withdrawing nature of the pyridine (B92270) ring.

The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution. For instance, in bromination reactions, the substitution pattern will depend on the specific reagents and reaction conditions. While classic electrophilic bromination of anilines typically leads to ortho- and para-bromination, modern catalytic methods have been developed to achieve meta-bromination. researchgate.netrsc.orgresearchgate.net For example, palladium-catalyzed meta-C–H bromination of aniline derivatives has been achieved using N-bromophthalimide (NBP) as the brominating agent. rsc.orgresearchgate.net The presence of an acid additive is often crucial for the success of these reactions. researchgate.net

Similarly, nitration of the aromatic ring can be achieved, with the position of the nitro group being influenced by the combined directing effects of the existing substituents.

Cyclization and Rearrangement Pathways Involving the Amino and Pyridyloxy Groups

The proximate arrangement of the amino and pyridyloxy groups in this compound provides opportunities for intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems. These transformations are often facilitated by the use of catalysts or specific reaction conditions.

One such pathway involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be synthesized from aniline derivatives. nih.gov This method allows for the synthesis of substituted quinolines. nih.gov The reaction proceeds via a 6-endo-dig cyclization and can be promoted by various electrophiles like iodine monochloride (ICl), iodine (I2), and bromine (Br2). nih.gov

Another important cyclization route is the synthesis of quinazolin-2,4(1H,3H)-diones through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This process involves the formation of N-aryl-N'-pyridyl ureas followed by their cyclocondensation. nih.gov

Furthermore, the Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds, can be adapted to synthesize quinolines and other related heterocyclic systems from acylanilides. clockss.org

Metal-Mediated Transformations and Catalytic Cycles

Metal catalysts, particularly palladium, play a significant role in the transformation of this compound and related structures. These catalysts can facilitate a variety of reactions, including cross-coupling, C-H activation, and cyclization reactions, often proceeding through well-defined catalytic cycles.

Palladium-catalyzed reactions are instrumental in the synthesis of complex molecules from aniline derivatives. For instance, Pd-catalyzed C-H activation/amidation of arenes has been achieved using N-arenesulfonated imides as amidating reagents. researchgate.net The catalytic cycle for such transformations often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathway.

In the context of forming new C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are invaluable. The synthesis of various heterocyclic compounds, such as carbazoles, indoles, dibenzazepines, and acridines, can be achieved from a common precursor through ligand-controlled palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline. mit.edu The choice of ligand is crucial in directing the reaction towards the desired product. mit.edu

Metal-mediated reactions also extend to the functionalization of the pyridine ring. For example, palladium(II) complexes have been synthesized and characterized for their catalytic activity in polymerization reactions. researchgate.net

Interactive Table:

Table 2: Examples of Metal-Mediated Transformations| Reaction Type | Catalyst | Key Transformation | Resulting Structure |

|---|---|---|---|

| C-H Bromination | Palladium(II) Acetate | meta-C-H functionalization | meta-Bromoaniline derivative |

| Cyclization | Palladium Catalyst | Intramolecular C-N bond formation | Carbazoles, Indoles, etc. |

Regioselectivity and Stereoselectivity in Complex Organic Transformations

In more intricate organic transformations involving this compound or its derivatives, controlling regioselectivity and stereoselectivity is of paramount importance. The inherent directing effects of the functional groups, coupled with the choice of catalysts and reaction conditions, determine the outcome of these reactions.

As discussed previously, the regioselectivity of electrophilic substitution is a classic example. The ability to direct bromination to the meta-position of an aniline derivative, overcoming the natural ortho- and para-directing influence of the amino group, showcases a high degree of regiocontrol achieved through palladium catalysis. rsc.orgresearchgate.net

Stereoselectivity becomes critical when chiral centers are formed during a reaction. While specific examples for this compound are not extensively documented in the provided context, the principles of stereoselective synthesis are broadly applicable. For instance, in metal-catalyzed carbocyclization reactions of 1,6-enynes, the use of chiral ligands can induce stereoselectivity in the formation of cyclic products with quaternary stereogenic centers. rsc.org

The development of catalytic systems that can control both regioselectivity and stereoselectivity is a major focus of modern organic synthesis, enabling the efficient construction of complex and biologically active molecules.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Scaffolds (e.g., Pyrimidine (B1678525) and Quinazoline (B50416) Derivatives)

The aniline (B41778) functional group in 2-Methyl-4-(pyridin-2-yloxy)aniline is a pivotal reactive site for the construction of fused heterocyclic systems. This is particularly evident in the synthesis of pyrimidine and quinazoline derivatives, which are core structures in many biologically active compounds.

Pyrimidine Derivatives: The primary amine of an aniline derivative can readily undergo condensation and cyclization reactions to form pyrimidine rings. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally related compounds such as 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline highlights the utility of pyridinyloxy-substituted anilines in creating complex pyrimidine-based architectures. nih.gov The general strategy often involves the reaction of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. The resulting pyrimidine derivatives are of significant interest in medicinal chemistry. nih.gov

Quinazoline Derivatives: Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds readily accessible from aniline precursors. nih.govresearchgate.net The synthesis of quinazoline derivatives often involves the reaction of an aniline with a source of two additional carbon atoms and a nitrogen atom, typically through multi-component reactions or sequential cyclization strategies. For instance, the annulation of anthranilic esters with N-pyridyl ureas is a known method for producing quinazolin-2,4-diones. nih.gov Given that this compound contains the essential aniline moiety, it represents a promising starting material for the synthesis of novel quinazoline derivatives with potential applications in drug discovery and materials science. researchgate.netmdpi.com The substitution pattern on the aniline ring can influence the regioselectivity of the cyclization and the properties of the final product.

Application in the Construction of Diarylamines and Aryl-Heteroaryl Ethers

The inherent structure of this compound, which is itself an aryl-heteroaryl ether, also lends itself to further elaboration into more complex diarylamine and ether structures.

Diarylamines: The amino group of this compound can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. This would involve the palladium-catalyzed reaction of the aniline with an aryl halide. The resulting diarylamine would incorporate the 2-methyl-4-(pyridin-2-yloxy)phenyl moiety, creating a scaffold with potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Aryl-Heteroaryl Ethers: While the molecule already contains an aryl-heteroaryl ether linkage, this structural motif can also be constructed using related precursors. For example, the synthesis of various aryl ethers can be achieved through nickel-catalyzed Suzuki cross-coupling reactions between aryloxydifluoromethyl bromides and boronic acids, demonstrating a modern approach to forming such ether bonds. nih.gov Furthermore, oxidative arylation of phenols with anilines presents another synthetic route. researchgate.net These methods underscore the chemical principles that could be applied to synthesize or further functionalize molecules like this compound.

Utilization in Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient and regioselective introduction of new functional groups. The structure of this compound contains two key directing groups: the aniline nitrogen and the pyridine (B92270) nitrogen.

The aniline's amino group can direct ortho-C-H functionalization of the benzene (B151609) ring. Similarly, the nitrogen atom of the pyridyl group is a well-established directing group for functionalization at its ortho positions. This dual directing group capability opens up possibilities for selective and sequential C-H activation reactions, allowing for the late-stage modification of the molecule's core structure. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical synthetic route to complex derivatives.

Building Block in the Synthesis of Ligands for Coordination Chemistry and Material Science

The presence of both a soft pyridine nitrogen donor and a harder aniline nitrogen donor within the same molecule makes this compound an attractive building block for the synthesis of chelating ligands. Such ligands can coordinate to a variety of metal centers, forming stable complexes with interesting electronic and structural properties.

The coordination chemistry of related pyridine and aniline-containing ligands has been explored, leading to the formation of complexes with diverse geometries and potential applications in catalysis and material science. tjnpr.org For instance, the flexibility of such ligands allows for the formation of discrete molecular complexes or extended coordination polymers. The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of the resulting metal complexes, influencing their reactivity, photophysical properties, and solid-state packing. This makes it a valuable component in the design of new functional materials, such as metal-organic frameworks (MOFs) and luminescent materials. bldpharm.com

Emerging Research Avenues and Future Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Methyl-4-(pyridin-2-yloxy)aniline and its analogs traditionally relies on established methods such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this would likely involve the reaction of 4-amino-3-methylphenol (B1666317) with 2-chloropyridine (B119429) or 2-bromopyridine (B144113) in the presence of a copper catalyst and a base.

However, conventional Ullmann conditions often necessitate high reaction temperatures and the use of stoichiometric amounts of copper, which raises environmental concerns. wikipedia.org Modern research is therefore focused on developing more sustainable and efficient synthetic routes. One promising approach is the use of palladium or nickel catalysts for decarbonylative diaryl ether synthesis from aromatic esters. elsevierpure.comacs.org This method could potentially offer a milder and more atom-economical alternative.

Furthermore, green chemistry principles are being applied to the synthesis of pyridine (B92270) derivatives, utilizing alternative reaction media like ethanol. rsc.org The development of solvent-free Ullmann coupling reactions, for instance by grinding reagents in a mortar and pestle, also represents a significant step towards more environmentally friendly processes. rsc.org Future research will likely focus on optimizing these greener methods for the synthesis of this compound, aiming for high yields and minimal waste.

A plausible sustainable synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Type | Advantage |

| 4-amino-3-methylphenol | 2-chloropyridine | Copper(I) salt with a ligand | High-boiling polar solvent (e.g., DMF) | Ullmann Condensation | Established method |

| 4-amino-3-methylphenol | 2-bromopyridine | Palladium or Nickel complex | Organic solvent | Cross-coupling | Milder conditions |

| Aromatic ester derivative of 4-amino-3-methylphenol | - | Palladium or Nickel complex | Organic solvent | Decarbonylative Etherification | Atom-economical |

| 4-amino-3-methylphenol | 2-halopyridine | Copper powder | None (solvent-free) | Mechanochemical Ullmann Coupling | Reduced solvent waste |

Integration of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways. Advanced spectroscopic techniques are increasingly being integrated for real-time, in situ monitoring of chemical reactions. rsc.orgnumberanalytics.com Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.netresearchgate.netresearchgate.net

For the synthesis of this compound, in situ FTIR spectroscopy could monitor the disappearance of the O-H stretch of the phenol and the appearance of the C-O-C stretch of the diaryl ether. rsc.orgresearchgate.net Similarly, in situ NMR spectroscopy can provide detailed structural information on the species present in the reaction mixture at any given time, offering valuable mechanistic insights. researchgate.netresearchgate.netnih.gov

The expected spectroscopic data for this compound is summarized below, based on general principles for similar structures:

| Technique | Feature | Expected Chemical Shift/Region |

| ¹H NMR | Protons on the carbon adjacent to the ether oxygen | 3.4-4.5 ppm libretexts.orgpressbooks.pub |

| Aromatic protons | 6.5-8.5 ppm | |

| Methyl protons | ~2.2 ppm | |

| Amine protons | Broad signal, variable | |

| ¹³C NMR | Carbons adjacent to the ether oxygen | 50-80 ppm libretexts.org |

| Aromatic carbons | 110-160 ppm | |

| Methyl carbon | ~20 ppm | |

| IR Spectroscopy | C-O-C stretch | 1000-1300 cm⁻¹ libretexts.org |

| N-H stretch | 3300-3500 cm⁻¹ |

These advanced spectroscopic methods provide a deeper understanding of reaction kinetics and mechanisms, paving the way for more efficient and controlled syntheses. rsc.org

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For substituted anilines like this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are particularly relevant. nih.govnih.govdoi.org These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or metabolic fate. nih.gov

By calculating descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors, it is possible to build predictive models for various endpoints. nih.govnih.gov For instance, the electronic properties of the methyl group (electron-donating) and the pyridin-2-yloxy group (electron-withdrawing) will significantly influence the reactivity of the aniline (B41778) nitrogen and the aromatic rings. Theoretical investigations into the Gibbs free energies of reaction can also provide insights into the electrochemical potential of aniline derivatives. researchgate.net

The development of robust in silico models for this compound and its analogs could accelerate the discovery of new applications by predicting their behavior without the need for extensive synthesis and testing. nih.govmdpi.com

Expanding Applications in the Design and Synthesis of Structurally Diverse Molecular Architectures

The structural motif of this compound, containing both a pyridine and an aniline ring, is a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.netresearchgate.net

The aniline moiety can serve as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. nih.gov For example, 2-(pyridin-2-yl)aniline (B1331140) has been successfully used as a removable directing group for the amination of C(sp²)-H bonds. nih.gov This suggests that this compound could be employed in a similar fashion to create novel, structurally diverse molecules.

Furthermore, the core structure is present in compounds designed as inhibitors for various enzymes, such as MSK1, which is implicated in conditions like asthma. mdpi.com The ability to readily synthesize and functionalize this scaffold opens up possibilities for creating libraries of compounds for high-throughput screening in drug discovery programs. The combination of the aniline and pyridine moieties in one molecule provides a rich platform for generating diverse chemical structures with a wide range of potential biological activities. nih.govmdpi.com

Q & A

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rate constants (k) and QSAR models (e.g., EPI Suite) for biodegradability prediction. Experimental validation via LC-QTOF-MS detects transformation products (e.g., 2-methyl-4-(perfluoropropan-2-yl)aniline) in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.